Bacillaene Exhibits Selective Prokaryotic Protein Synthesis Inhibition, Lacking Eukaryotic Activity
Bacillaene is distinguished from many broad-spectrum antimicrobials by its specific inhibition of prokaryotic protein synthesis. In vitro studies demonstrate that bacillaene inhibits bacterial protein synthesis while having no effect on eukaryotic protein synthesis [1]. This contrasts with prodigiosin, another bacterial secondary metabolite, for which the molecular target in its antibacterial activity remains uncharacterized [2]. This known mechanism provides a clear functional differentiator for experimental design.
| Evidence Dimension | Protein Synthesis Inhibition Selectivity |
|---|---|
| Target Compound Data | Inhibits prokaryotic protein synthesis; does not inhibit eukaryotic protein synthesis. |
| Comparator Or Baseline | Prodigiosin: Molecular target for antibacterial activity is unknown. |
| Quantified Difference | Not quantified; qualitative mechanistic difference. |
| Conditions | In vitro translation assays. |
Why This Matters
This selectivity profile is essential for researchers developing or testing novel antibiotics targeting bacterial translation, as it ensures the compound's activity is specific to the desired pathway and minimizes confounding variables from eukaryotic toxicity.
- [1] Patel PS, Huang S, Fisher S, Pirnik D, Aklonis C, Dean L, Meyers E, Fernandes P, Mayerl F. Bacillaene, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. J Antibiot (Tokyo). 1995 Sep;48(9):997-1003. DOI: 10.7164/antibiotics.48.997. View Source
- [2] Danevčič T, Borić Vezjak M, Tabor M, Zorec M, Stopar D. Prodigiosin - A Multifaceted Escherichia coli Antimicrobial Agent. PLoS One. 2016 Sep 28;11(9):e0162412. DOI: 10.1371/journal.pone.0162412. View Source
